molecular formula C18H23ClN2O3 B6769138 N-[1-(5-chloro-2-propan-2-yloxybenzoyl)azetidin-3-yl]cyclobutanecarboxamide

N-[1-(5-chloro-2-propan-2-yloxybenzoyl)azetidin-3-yl]cyclobutanecarboxamide

Cat. No.: B6769138
M. Wt: 350.8 g/mol
InChI Key: FKRLOMBJDZWIFT-UHFFFAOYSA-N
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Description

N-[1-(5-chloro-2-propan-2-yloxybenzoyl)azetidin-3-yl]cyclobutanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated benzoyl group, an azetidine ring, and a cyclobutanecarboxamide moiety, making it an interesting subject for research and industrial applications.

Properties

IUPAC Name

N-[1-(5-chloro-2-propan-2-yloxybenzoyl)azetidin-3-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O3/c1-11(2)24-16-7-6-13(19)8-15(16)18(23)21-9-14(10-21)20-17(22)12-4-3-5-12/h6-8,11-12,14H,3-5,9-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRLOMBJDZWIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-chloro-2-propan-2-yloxybenzoyl)azetidin-3-yl]cyclobutanecarboxamide typically involves multiple steps, starting with the preparation of the chlorinated benzoyl precursor This precursor is then reacted with azetidine under controlled conditions to form the intermediate product

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-chloro-2-propan-2-yloxybenzoyl)azetidin-3-yl]cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

N-[1-(5-chloro-2-propan-2-yloxybenzoyl)azetidin-3-yl]cyclobutanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(5-chloro-2-propan-2-yloxybenzoyl)azetidin-3-yl]cyclobutanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]cyclobutanecarboxamide
  • N-[1-(5-chloro-2-ethoxybenzoyl)azetidin-3-yl]cyclobutanecarboxamide
  • N-[1-(5-chloro-2-butoxybenzoyl)azetidin-3-yl]cyclobutanecarboxamide

Uniqueness

N-[1-(5-chloro-2-propan-2-yloxybenzoyl)azetidin-3-yl]cyclobutanecarboxamide stands out due to its specific propan-2-yloxy substitution, which may confer unique chemical and biological properties compared to its analogs. This substitution can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable subject for further research and development.

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